alpha-Lobeline (sulfate);L-Lobeline (sulfate)
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Overview
Description
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are piperidine alkaloids found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata) and Devil’s tobacco (Lobelia tupa) . These compounds are known for their ability to penetrate the blood-brain barrier and act as nicotinic receptor agonists . They have been studied for their potential therapeutic uses, including smoking cessation and treatment of drug addiction .
Preparation Methods
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .
Chemical Reactions Analysis
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lobeline to its reduced forms.
Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .
Scientific Research Applications
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) have a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for their effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mechanism of Action
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .
Comparison with Similar Compounds
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are unique compared to other similar compounds due to their specific interactions with nicotinic receptors and their ability to penetrate the blood-brain barrier . Similar compounds include:
Nicotine: Another nicotinic receptor agonist but more potent and with different pharmacokinetics.
Lobelane: A minor alkaloid found in the same plants with similar but less potent effects.
Sedamine: An alkaloid with one 2-phenylethyl group on the piperidine ring, known to inhibit amine oxidase.
These comparisons highlight the unique properties of alpha-Lobeline (sulfate) and L-Lobeline (sulfate) in terms of their pharmacological activity and therapeutic potential.
Properties
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMOSSVIPFGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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